![molecular formula C19H21N3O4 B438755 [4-(2-Methoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone CAS No. 303132-92-5](/img/structure/B438755.png)
[4-(2-Methoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Methoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a nitrophenyl methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the piperazine ring, which is then functionalized with the methoxyphenyl group through nucleophilic substitution. The nitrophenyl methanone moiety is introduced via a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
[4-(2-Methoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogenation using bromine (Br2) or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-(2-Methoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as receptors and enzymes, are of particular interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the nitrophenyl methanone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: A simpler compound with a methoxy group and an amine group.
4-Methoxyphenylacetonitrile: Contains a methoxy group and a nitrile group.
2-(4-Methoxyphenyl)ethylamine: Similar structure but lacks the nitro group and the piperazine ring.
Uniqueness
What sets [4-(2-Methoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone apart is its combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. The presence of both the piperazine ring and the nitrophenyl methanone moiety provides unique opportunities for interaction with biological targets, making it a valuable compound
特性
CAS番号 |
303132-92-5 |
|---|---|
分子式 |
C19H21N3O4 |
分子量 |
355.4g/mol |
IUPAC名 |
[4-(2-methoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H21N3O4/c1-14-13-15(7-8-16(14)22(24)25)19(23)21-11-9-20(10-12-21)17-5-3-4-6-18(17)26-2/h3-8,13H,9-12H2,1-2H3 |
InChIキー |
MPGXYBFNADPTIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)[N+](=O)[O-] |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


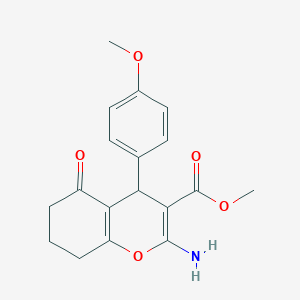
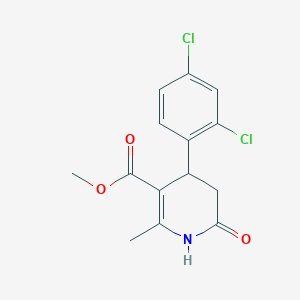
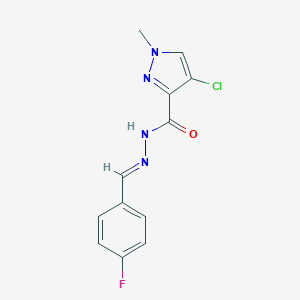
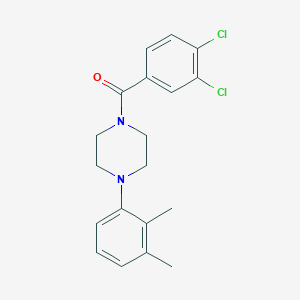
![4-[(allylimino)methyl]-2-(1,3-benzothiazol-2-yl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B438723.png)
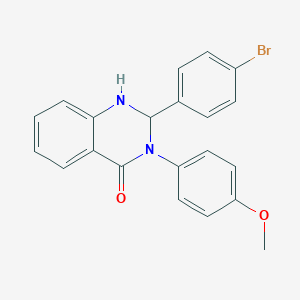
![N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide](/img/structure/B438731.png)
![4,4,8-trimethyl-5-(2-naphthoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B438734.png)
![1-(2-chlorophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B438736.png)
![1-(2,4-dichlorophenyl)-5-(4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B438738.png)
![10-(2,4-dichlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B438740.png)
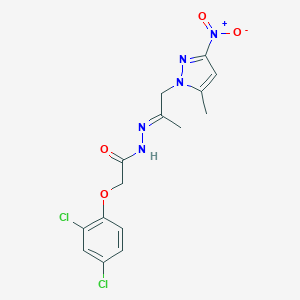
![2-Amino-4-[4-(benzyloxy)phenyl]-5-ethyl-6-propylnicotinonitrile](/img/structure/B438757.png)
![8-tert-butyl-5-(4-ethoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B438760.png)
